molecular formula C9H13N3O2 B1399741 ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate CAS No. 1190392-05-2

ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

Cat. No. B1399741
M. Wt: 195.22 g/mol
InChI Key: XPCNGGZROZCNFF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a chemical compound . It’s used in various applications, including pharmaceuticals, organic materials, natural products, and bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate include its molecular formula, molecular weight, and possibly its melting and boiling points .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Derivatives : Research has involved synthesizing new chemical derivatives containing the triazole moiety. For example, Kumar and Mashelkar (2007) synthesized new 1, 2, 4 triazoles containing 2H-pyrano[2, 3-b]pyridine moiety, derived from a similar compound (Kumar & Mashelkar, 2007).
  • Ring-Chain Isomerism : Pryadeina et al. (2008) investigated the cyclization of similar compounds and their subjectivity to ring–chain isomerisation depending on the solvent and substituent length (Pryadeina et al., 2008).
  • Study of Hydrazone-Hydrazine Tautomerism : Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole and conducted a theoretical study on the hydrazone-hydrazine tautomerism of the intermediate hydrazonation product (Zhang et al., 2019).

Applications in Medicinal Chemistry

  • Tuberculostatic Activity : Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated them for tuberculostatic activity, analyzing structure-activity relations (Titova et al., 2019).
  • Antibacterial and Antitumor Activities : Gomha et al. (2017) synthesized a novel compound with the triazolo[4,3-a]pyrimidine structure and investigated its in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, showing high potency compared to standard drugs (Gomha, Muhammad, & Edrees, 2017).

Material Science and Coordination Chemistry

  • Structural Diversity in Coordination Polymers : Cisterna et al. (2018) explored the influence of positional isomeric effect on the structures of polymer complexes using positional isomers of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and ethyl-5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, along with Cd(II) ions (Cisterna et al., 2018).

Future Directions

The future directions for research on ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate could involve further exploration of its synthesis, mechanism of action, and potential applications . It could also involve the development of new leads to treat various diseases .

properties

IUPAC Name

ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-4-5-12-6(2)10-11-8(7)12/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCNGGZROZCNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN2C1=NN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146719
Record name Ethyl 6,7-dihydro-3-methyl-5H-pyrrolo[2,1-c]-1,2,4-triazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

CAS RN

1190392-05-2
Record name Ethyl 6,7-dihydro-3-methyl-5H-pyrrolo[2,1-c]-1,2,4-triazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190392-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dihydro-3-methyl-5H-pyrrolo[2,1-c]-1,2,4-triazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
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ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
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ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
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ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
Reactant of Route 6
ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

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